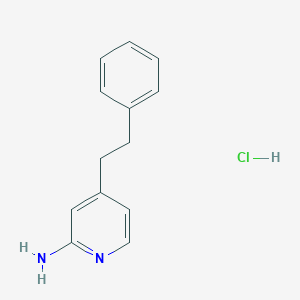

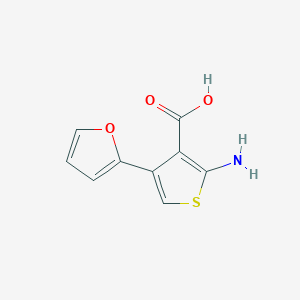

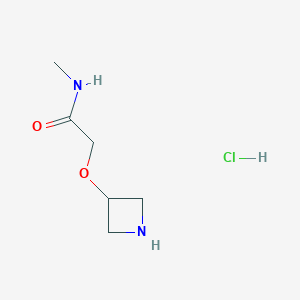

![molecular formula C7H11ClN2O3 B1377360 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride CAS No. 1427378-57-1](/img/structure/B1377360.png)

5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride

Overview

Description

5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride (5-[(DMA)M]-1,2-oxazole-3-carboxylic acid HCl) is a highly versatile compound used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 186.63 g/mol. The compound has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. In recent years, it has been increasingly used in drug discovery, medicinal chemistry, and biotechnological research.

Scientific Research Applications

Derivatives Synthesis

One stream of research focuses on the synthesis of derivatives through the treatment of related compounds. For example, Vyzhdak et al. (2005) described the synthesis of derivatives by treating N-(2,2,2-trichloro-1-tosylethyl)dichloroacetamide with excess dimethylamine, leading to compounds with potential for further chemical transformations (R. N. Vyzhdak et al., 2005).

Regioselective Synthesis

Shablykin et al. (2018) explored the regioselective synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles starting from related chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide and dimethylamine, illustrating the chemical versatility of these oxazole compounds (O. Shablykin et al., 2018).

Transformation into Functional Derivatives

Prokopenko et al. (2010) demonstrated the synthesis of functional derivatives based on the methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, highlighting the potential for creating a variety of oxazole-based compounds with specific functional groups (V. M. Prokopenko et al., 2010).

Novel Building Blocks

Bruzgulienė et al. (2022) developed a new synthesis approach for achiral and chiral heterocyclic amino acid-like building blocks, emphasizing the regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. This work underscores the expanding utility of oxazole derivatives as precursors in synthesizing novel compounds (Jolita Bruzgulienė et al., 2022).

Photophysical and Nonlinear Optical Properties

Murthy et al. (2013) synthesized 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones to study their third-order nonlinear optical properties. The research revealed that these compounds exhibit significant optical limiting behavior, which could have applications in photonics and optical materials science (Y. Murthy et al., 2013).

Future Directions

Mechanism of Action

- Ribosomal Interaction : For example, similar to other compounds, it could interact with ribosomal subunits (30S and 50S) to impair protein synthesis in bacteria .

- Activation of Ester Leaving Group : Alternatively, it might form an activated ester leaving group, facilitating coupling reactions with other molecules .

Mode of Action

Biochemical Analysis

Biochemical Properties

5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The interactions between this compound and these biomolecules can lead to changes in biochemical pathways, affecting the overall metabolic processes within cells .

Cellular Effects

The effects of this compound on cells are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of specific genes, thereby influencing protein synthesis and other cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound may bind to specific proteins or enzymes, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and other molecular processes. Understanding the precise molecular mechanism of this compound is essential for elucidating its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Over time, this compound may undergo chemical changes that affect its activity and efficacy. Long-term studies in vitro and in vivo are necessary to understand the temporal effects of this compound on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for determining its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic processes within cells. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

properties

IUPAC Name |

5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c1-9(2)4-5-3-6(7(10)11)8-12-5;/h3H,4H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUHHRRTQBBWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=NO1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427378-57-1 | |

| Record name | 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

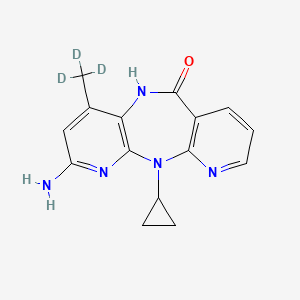

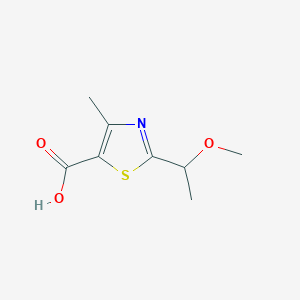

![3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1377290.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)